molecular formula C9H13Cl2N3 B2874824 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride CAS No. 2490400-55-8

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2874824
CAS No.: 2490400-55-8
M. Wt: 234.12
InChI Key: NHZPRXJIKXYZPJ-UHFFFAOYSA-N
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Description

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    N-Methylation: The benzimidazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Amination: The methylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the N-methylmethanamine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure and a wide range of biological activities.

    N-Methylbenzimidazole: A methylated derivative with enhanced lipophilicity and potential for improved bioavailability.

    Benzimidazole N-oxides: Oxidized derivatives with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.

Biological Activity

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine; dihydrochloride is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C9H13Cl2N3
  • Molecular Weight: 220.12 g/mol

The benzimidazole core structure is known for its diverse pharmacological properties, making it a significant subject of study in medicinal chemistry.

Mechanisms of Biological Activity

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine; dihydrochloride exhibits various biological activities primarily through its interaction with cellular targets. Key mechanisms include:

  • Inhibition of Enzymes: Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerases (PARPs). This inhibition can lead to increased apoptosis in cancer cells, particularly those with BRCA mutations.
  • Antimicrobial Activity: Some studies suggest that benzimidazole derivatives possess antimicrobial properties, potentially acting against a range of bacterial and fungal pathogens.
  • Cytotoxic Effects: Research indicates that this compound may induce cytotoxicity in specific cancer cell lines, enhancing its potential as an anticancer agent.

Anticancer Activity

A study focusing on a related benzimidazole derivative demonstrated significant anticancer activity with IC50 values around 4 nM against PARP-1 and PARP-2 enzymes. This compound also showed enhanced cytotoxicity against MDA-MB-436 (a BRCA1-mutated breast cancer cell line) and CAPAN-1 (a BRCA2-mutated pancreatic cancer cell line), with IC50 values of 17.4 µM and 11.4 µM respectively .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the benzimidazole ring and side chains significantly impact biological activity. For instance:

CompoundIC50 (MDA-MB-436)IC50 (CAPAN-1)Key Structural Features
5cj17.4 µM11.4 µMAromatic side chain
5cp19.8 µM15.5 µMCarbonyl group
5cdHigher than 5cjHigher than 5cpHydroxy instead of carbonyl

These findings suggest that the presence of specific functional groups can enhance or diminish the anticancer properties of benzimidazole derivatives.

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have shown promise as antimicrobial agents. A study indicated that certain modifications to the benzimidazole structure could enhance activity against both Gram-positive and Gram-negative bacteria, although specific data on 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine; dihydrochloride remains limited .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with BRCA-mutated tumors demonstrated improved outcomes when treated with PARP inhibitors derived from benzimidazole compounds, including those similar to 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine; dihydrochloride.
  • Case Study on Infection Control : In vitro studies showed that modified benzimidazoles exhibited effective antimicrobial activity against resistant strains of bacteria, suggesting their potential role in treating infections where conventional antibiotics fail.

Properties

IUPAC Name

1-(3H-benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZPRXJIKXYZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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